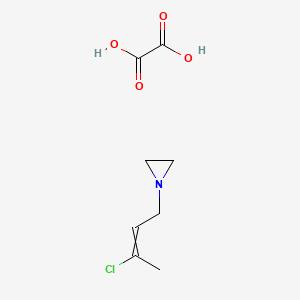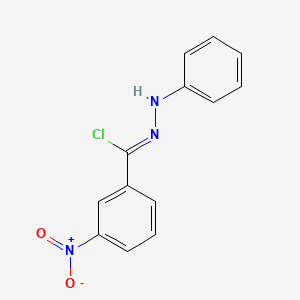
3-Nitrobenzoyl chloride phenyl hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitrobenzoyl chloride phenyl hydrazone is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrobenzoyl chloride phenyl hydrazone typically involves the reaction of 3-nitrobenzoyl chloride with phenyl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
3-Nitrobenzoyl chloride+Phenyl hydrazine→3-Nitrobenzoyl chloride phenyl hydrazone+HCl
Industrial Production Methods
Industrial production of hydrazones, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free conditions or the use of green solvents are explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
3-Nitrobenzoyl chloride phenyl hydrazone can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydrazone group.
Major Products
Oxidation: Products include nitroso derivatives or other oxidized forms.
Reduction: Products include amine derivatives.
Substitution: Products depend on the nucleophile used, resulting in various substituted hydrazones
Wissenschaftliche Forschungsanwendungen
3-Nitrobenzoyl chloride phenyl hydrazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the production of dyes, pigments, and other materials due to its chemical stability and reactivity
Wirkmechanismus
The mechanism of action of 3-Nitrobenzoyl chloride phenyl hydrazone involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce cell death in cancer cells. The compound’s ability to interact with multiple pathways makes it a versatile tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl hydrazone: Lacks the nitro group, making it less reactive in redox reactions.
4-Nitrobenzoyl chloride phenyl hydrazone: Similar structure but with the nitro group in a different position, affecting its reactivity and biological activity.
3-Nitrobenzaldehyde phenyl hydrazone: Similar but lacks the acyl chloride group, affecting its chemical properties.
Uniqueness
3-Nitrobenzoyl chloride phenyl hydrazone is unique due to the presence of both the nitro and acyl chloride groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
63614-84-6 |
|---|---|
Molekularformel |
C13H10ClN3O2 |
Molekulargewicht |
275.69 g/mol |
IUPAC-Name |
(1Z)-3-nitro-N-phenylbenzenecarbohydrazonoyl chloride |
InChI |
InChI=1S/C13H10ClN3O2/c14-13(16-15-11-6-2-1-3-7-11)10-5-4-8-12(9-10)17(18)19/h1-9,15H/b16-13- |
InChI-Schlüssel |
MJGJTLYYHKYFIX-SSZFMOIBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\Cl |
Kanonische SMILES |
C1=CC=C(C=C1)NN=C(C2=CC(=CC=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


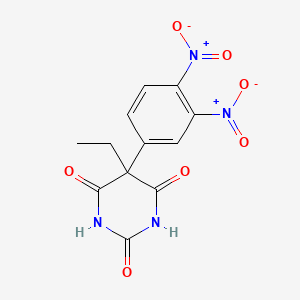
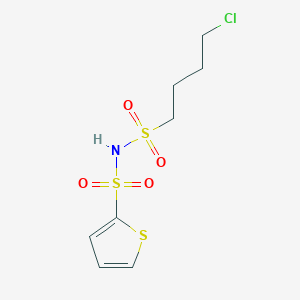
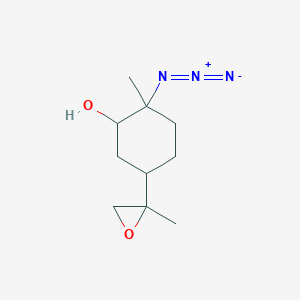
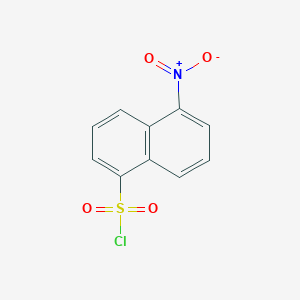

![Ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate](/img/structure/B14489997.png)

![4,9-Dimethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B14490001.png)
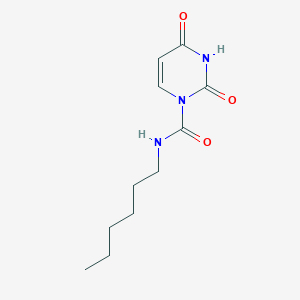
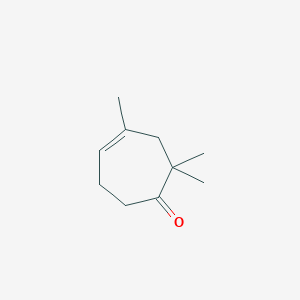

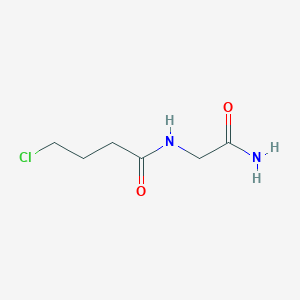
![Difluoro[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]silyl](/img/structure/B14490018.png)
